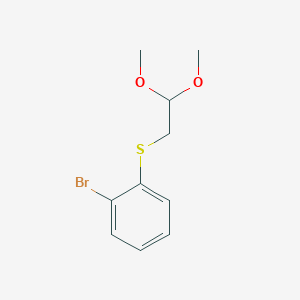

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2,2-dimethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHDQHQVVKNRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC1=CC=CC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610502 | |

| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799766-06-6 | |

| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromophenyl 2,2 Dimethoxyethyl Sulfane and Analogous Structures

Direct Carbon-Sulfur Bond Formation Strategies

The direct formation of a carbon-sulfur bond, particularly between an aryl group and a sulfur atom (aryl-sulfur linkage), is a cornerstone of modern organic synthesis. The approaches to achieve this are diverse, ranging from classical nucleophilic substitution to more contemporary transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Approaches for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for forming C-S bonds. In this approach, a nucleophilic sulfur species, such as a thiolate anion (RS⁻), directly displaces a halide on an aromatic ring. However, aryl halides like (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane's precursors are generally resistant to nucleophilic attack. ck12.orglibretexts.org This reluctance is due to the high strength of the carbon-halogen bond, which has partial double-bond character from resonance, and the electrostatic repulsion between the incoming nucleophile and the electron-rich π-system of the aromatic ring. ck12.orgyoutube.com

To overcome these barriers, the reaction typically requires specific conditions. The presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and para positions to the halogen can activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org In the absence of such activating groups, forcing conditions like high temperatures and pressures are often necessary to drive the reaction to completion. libretexts.orgyoutube.com For heteroaryl halides, particularly electron-deficient ones, these reactions can proceed more smoothly. bohrium.com

Addition: The sulfur nucleophile attacks the carbon atom bonded to the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The halide leaving group is expelled, restoring the aromaticity of the ring and resulting in the formation of the aryl thioether product. libretexts.org

Transition Metal-Catalyzed Cross-Coupling for Aryl-Sulfur Linkages

Transition metal catalysis has revolutionized the formation of C-S bonds, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to traditional methods. Palladium, nickel, and copper are the most prominent metals employed for synthesizing aryl sulfanes.

Palladium-catalyzed cross-coupling reactions are highly effective for forming C-S bonds between aryl halides and thiols. These reactions, often variations of the Buchwald-Hartwig amination, typically involve a palladium(0) catalyst that undergoes a catalytic cycle of oxidative addition, thiolate coordination, and reductive elimination. The reactivity of the C-Br bond in bromophenyl compounds makes them excellent substrates for these transformations. mdpi.com

The general catalytic cycle proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the (2-bromophenyl) precursor, forming a Pd(II) intermediate.

Thiolate Complexation & Deprotonation: A thiol coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium thiolate complex.

Reductive Elimination: The aryl and thioether groups are eliminated from the palladium center, forming the desired C-S bond and regenerating the Pd(0) catalyst. mdpi.com

A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), can be used. nih.govrsc.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like XantPhos often improving catalyst performance and preventing the formation of side products. nih.gov

Table 1: Examples of Palladium-Catalyzed C-S Coupling Systems

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Application | Citation |

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 130 | Synthesis of dibenzothiophenes from biphenyl (B1667301) sulfides | rsc.org |

| [Pd₂(dba)₃] | XantPhos | Cs₂CO₃ | Not specified | Not specified | Synthesis of aryl sulfones from aryl halides and sulfinates | nih.gov |

| Pd(dppf)Cl₂ | dppf | AcOK | 1,4-Dioxane | 100 | Suzuki coupling of bromophenyl derivatives | mdpi.com |

| Pd(OAc)₂ | None | Not specified | Toluene | 130 | Synthesis of fluorenones from bis(2-bromophenyl)methanols | rsc.org |

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for C-S cross-coupling reactions. organic-chemistry.org Nickel-catalyzed methods can couple aryl halides, including bromides and chlorides, with a wide range of thiols or thiol-free sulfur sources. acs.orgnih.gov These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. organic-chemistry.org

Recent advancements include the use of ketene (B1206846) dithioacetals as odorless and stable sulfide (B99878) donors, avoiding the use of volatile and malodorous thiols. acs.orgnih.gov The catalytic cycle is believed to involve either a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway, depending on the specific reaction conditions and ligands used. organic-chemistry.orgacs.org

Table 2: Examples of Nickel-Catalyzed C-S Coupling Systems

| Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Application | Citation |

| XantphosNi(o-tolyl)Cl | None (Xantphos is part of precatalyst) | KOAc | THF | Room Temp | Coupling of aryl triflates with alkyl thiols | organic-chemistry.org |

| Ni(cod)₂ | dcype | KOtBu | Not specified | Not specified | Thiolation of aryl nitriles | nih.gov |

| NiCl₂·6H₂O | None | None | Not specified | Not specified | Coupling of aryl halides with ketene dithioacetals | acs.orgnih.gov |

| Ni(OTf)₂ | dcype | Zn | THF/DMA | 80 | Reversible metathesis between aryl nitriles and thioethers | ethz.ch |

Copper-mediated C-S bond formation, stemming from the classical Ullmann condensation, is a well-established and valuable synthetic tool. These reactions typically involve coupling an aryl halide with a thiol in the presence of a copper(I) salt, such as copper(I) iodide (CuI), often requiring a base and high reaction temperatures. nih.gov

Modern protocols have expanded the scope and improved the conditions of these reactions. Ligand-free, copper(I)-mediated protocols have been developed for the electrophilic thiolation of organometallic reagents like organostannanes with disulfide donors. nsf.gov Copper catalysis is also effective for synthesizing related sulfur compounds like sulfoxides and sulfones from sulfinamides or sulfinates, respectively. organic-chemistry.orgacs.org While sometimes requiring harsher conditions than palladium or nickel systems, copper-based methods offer a complementary approach, particularly for specific substrates where other metals may be less effective.

Table 3: Examples of Copper-Mediated C-S Coupling Systems

| Catalyst/Mediator | Ligand | Base/Additive | Solvent | Temperature (°C) | Application | Citation |

| CuI | DMEN | LiOtBu | 1,4-Dioxane | 50 | Coupling of sulfinamides with N-tosylhydrazones | organic-chemistry.org |

| CuI | None | None | Not specified | 110 | Synthesis of masked aryl sulfinates from aryl halides | nih.gov |

| [Cu(MeCN)₄]BF₄ | dmeda | TBAF·3H₂O | CH₃CN | 120 | Sulfonylative Hiyama cross-coupling | researchgate.net |

| CuTC | None | KF | 1,4-Dioxane | 120 | Coupling of organostannanes with disulfides | nsf.gov |

Transition Metal-Free Routes to Aryl Alkyl Thioethers

While transition metal catalysis is dominant, several metal-free methods for constructing aryl-sulfur bonds have been developed, offering advantages in terms of cost, toxicity, and simplified product purification. researchgate.net These routes often rely on alternative activation strategies.

One notable method involves the use of xanthates (ROCS₂K) as odorless and stable thiol surrogates. nih.govresearchgate.net Xanthates can react with aryl halides under metal-free and base-free conditions, likely proceeding through a nucleophilic substitution mechanism to generate the corresponding thioether. nih.govresearchgate.net This approach is considered a green chemistry alternative due to the low toxicity and stability of the sulfur source. researchgate.net

Another strategy employs diaryliodonium salts as highly reactive arylating agents. organic-chemistry.org In an acid-mediated process, diaryliodonium salts can couple with thiols or even thioethers to form new aryl sulfides. The reaction proceeds through a sulfonium (B1226848) salt intermediate followed by nucleophilic substitution, tolerating a wide range of functional groups that are often incompatible with metal-catalyzed reactions. organic-chemistry.org These methods provide valuable and robust alternatives for the synthesis of this compound and related structures.

Radical-Mediated C-S Bond Formation

The construction of the C–S bond is a cornerstone in the synthesis of aryl sulfanes. mdpi.com While traditional methods like the Ullmann condensation have been widely used, recent advancements have seen the emergence of radical-mediated pathways as a powerful alternative. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly attractive. researchgate.net

Radical-based approaches to C–S bond construction can involve either sulfur-centered or substrate-derived radicals. bohrium.com One common strategy involves the cross-coupling of an aryl radical with a thiyl radical. mdpi.com Photo-induced, metal-free C-S radical cross-coupling reactions represent a significant step towards greener chemistry. For instance, the coupling of aryl iodides and disulfides can be achieved at room temperature without a transition-metal catalyst or an external photosensitizer, offering high efficiency and compatibility with various functional groups. researchgate.net

Another approach is the radical-radical cross-coupling between thiyl radicals and aryl radical cations, which can be generated from electron-rich arenes in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The mechanism involves the formation of an aryl radical cation as the rate-determining step, followed by coupling with the thiyl radical. researchgate.net These methods provide novel protocols for C–S bond formation, often utilizing non-halide substrates and circumventing the need for prefunctionalized starting materials. researchgate.netresearchgate.net

| Method | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photo-induced Radical Coupling | Aryl Iodides, Disulfides | Room Temperature, No Metal/Photosensitizer | Mild conditions, high efficiency, broad scope. | researchgate.net |

| Oxidative Radical Coupling | Electron-Rich Arenes, Thiols | DDQ (oxidant) | Forms aryl radical cations for coupling. | researchgate.net |

| Iron-Catalyzed C-H Sulfenylation | Oxindoles, Aryl Thiols | FeCl₃, K₂CO₃, DMSO, 50 °C | Direct functionalization of C-H bonds. | mdpi.com |

| Photoredox-Facilitated Coupling | Acetophenone Hydrazines, Aryl Thiols | Eosin Y (catalyst), Visible Light | Generates radicals from diazo precursors. | mdpi.com |

Strategic Functional Group Interconversions for Precursor Synthesis

The efficient synthesis of this compound relies heavily on the availability of suitably functionalized precursors. The strategic installation of the bromo, sulfane, and dimethoxyethyl acetal (B89532) moieties is critical.

The 2,2-dimethoxyethyl group is a protected form of a 2-oxoethyl group, preventing unwanted side reactions during synthesis. A primary method for its installation onto a sulfur atom is through S-alkylation. This involves the reaction of a nucleophilic sulfur precursor, such as a thiolate, with an electrophilic alkylating agent containing the dimethoxyethyl moiety.

A common and commercially available electrophile for this purpose is 2-bromo-1,1-dimethoxyethane (B145963). The synthesis of the target molecule can be envisioned through the reaction of 2-bromothiophenolate with 2-bromo-1,1-dimethoxyethane in the presence of a base. A similar S-alkylation strategy has been successfully employed in the synthesis of other complex sulfanes, where a triazole-thiol was reacted with 2-bromo-1-phenylethanone in the presence of cesium carbonate in DMF to achieve the corresponding ketone. mdpi.com This highlights the general applicability of nucleophilic substitution for forming C-S bonds with functionalized alkyl halides.

| Reaction Type | Sulfur Nucleophile | Electrophile | Typical Conditions | Reference Example |

|---|---|---|---|---|

| S-Alkylation | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | Cesium Carbonate, DMF, 24h Stirring | mdpi.com |

| Proposed S-Alkylation | 2-Bromothiophenol (B30966) | 2-bromo-1,1-dimethoxyethane | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., DMF, THF) | N/A |

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Electrophilic aromatic substitution is the most common method for this purpose. libretexts.org For the synthesis of the "(2-bromophenyl)" fragment, regioselective bromination is key.

A classic method involves the reaction of an aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS) is another widely used reagent that offers a safer and often more selective alternative to liquid bromine. researchgate.net The reactivity of NBS can be tuned by the reaction conditions. For instance, alumina-supported NBS under solvent-free conditions has been shown to be a rapid and efficient system for the ring bromination of various aromatic compounds. researchgate.net Other modern methods include the use of ammonium (B1175870) bromide with an oxidant like Oxone, which allows for regioselective monobromination under mild, ambient temperature conditions. organic-chemistry.org

| Reagent System | Substrate Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Br₂ / FeBr₃ | General Arenes | Anhydrous, often neat or in inert solvent | Classic, powerful brominating agent. | libretexts.org |

| NBS / Al₂O₃ | Activated Arenes | Solvent-free, grinding | Rapid, simple, and safe. | researchgate.net |

| NH₄Br / Oxone | Activated Arenes | Methanol (B129727) or water, room temperature | Mild, catalyst-free, short reaction times. | organic-chemistry.org |

| NBS / Mandelic Acid | General Arenes | Aqueous, room temperature | Catalytic, highly regioselective. | organic-chemistry.org |

The synthesis of the target molecule requires a sulfane precursor, which could be either 2-bromothiophenol or its corresponding disulfide, bis(2-bromophenyl) disulfide. These precursors are vital starting points for the C-S bond formation step.

Aryl thiols can be prepared through various routes. One common laboratory method is the reduction of aryl sulfonyl chlorides. Another well-established route proceeds via the diazotization of anilines. For example, 2-bromoaniline (B46623) can be converted to a diazonium salt, which is then treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield 2-bromothiophenol.

Disulfides are also common precursors, particularly in radical-mediated reactions. researchgate.net They can often be synthesized by the mild oxidation of the corresponding thiols. For instance, treating a thiophenol with an oxidant like iodine (I₂) or hydrogen peroxide (H₂O₂) in a suitable solvent can afford the disulfide in high yield. Alternatively, direct methods from aryl halides are available. For the synthesis of aryl sulfides, inodorous and stable sodium thiosulfate (B1220275) (Na₂S₂O₃) can be used as a sulfurating reagent in a copper-catalyzed reaction with aromatic amines and alkyl halides. organic-chemistry.org The synthesis of sulfinate salts from sulfonyl chlorides, which are precursors for radical reactions, has also been demonstrated. acs.org

Elucidating the Reactivity and Transformational Chemistry of 2 Bromophenyl 2,2 Dimethoxyethyl Sulfane

Reactivity Profile of the ortho-Bromophenyl Moiety

The ortho-bromophenyl group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom can participate in several transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and can act as a precursor for the formation of highly reactive benzyne (B1209423) intermediates.

The aryl bromide functionality of (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of C-C and C-N bonds. wikipedia.orgnobelprize.org

The Suzuki-Miyaura reaction facilitates the coupling of aryl halides with organoboron compounds. nobelprize.orgorganic-chemistry.org For a substrate like this compound, this reaction would enable the formation of a new carbon-carbon bond at the C2 position of the phenyl ring. While specific studies on this exact molecule are not prevalent, research on similar structures, such as unprotected ortho-bromoanilines, demonstrates that such couplings are feasible and can proceed with high efficiency. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nobelprize.org A potential challenge for substrates containing a thioether linkage is the possible coordination of the sulfur atom to the palladium catalyst, which could inhibit its catalytic activity. However, the use of appropriate ligands, often bulky and electron-rich phosphines, can mitigate this issue and promote the desired cross-coupling. nih.gov The reaction conditions are generally mild, which is advantageous for preserving the dimethoxyacetal group. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 69-93 | nih.gov |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100 | High | nih.govnih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 100 | Moderate to High | researchgate.net |

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would introduce an alkynyl substituent at the position of the bromine atom in this compound. The reaction is typically carried out under mild, basic conditions, often using an amine base that can also serve as the solvent. wikipedia.orgmdpi.com The scope of the Sonogashira reaction is broad, and it has been successfully applied to a wide variety of aryl halides. libretexts.orgorganic-chemistry.org Tandem Sonogashira coupling and cyclization reactions have been reported for substrates like 2-(2-bromophenyl)imidazoles, indicating the feasibility of coupling at the ortho-position of a substituted benzene (B151609) ring. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | wikipedia.orgorganic-chemistry.org |

| Pd(PPh₃)₄ | CuI | Diethylamine | Toluene | Room Temp. | libretexts.org |

| PdCl₂(PPh₃)₂/AuCl(PPh₃) | - | Cs₂CO₃ | DMF | 80-100 °C | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgresearchgate.net This transformation would allow for the introduction of a primary or secondary amine at the C2 position of the this compound core. The reaction's development has led to several generations of catalyst systems, enabling the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.orgresearchgate.net The choice of a strong, non-nucleophilic base and a suitable phosphine ligand is crucial for the success of the reaction. wikipedia.orgorganic-chemistry.org The reaction has been shown to be tolerant of various functional groups, although the thioether moiety could potentially interact with the palladium catalyst. wikipedia.org However, successful Buchwald-Hartwig aminations of aryl halides with heterocyclic amines containing sulfur, like phenothiazine, have been reported, suggesting that with the right choice of catalyst system, the reaction should be viable. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The this compound molecule lacks strong electron-withdrawing groups on the aromatic ring. The thioether group is generally considered to be weakly activating or deactivating depending on the reaction type, but it is not a strong electron-withdrawing group capable of sufficiently stabilizing the Meisenheimer complex required for a facile SNAr reaction. Therefore, under standard SNAr conditions, it is unlikely that this compound would undergo nucleophilic aromatic substitution at the aryl bromide position. masterorganicchemistry.comlibretexts.org While some catalytic systems have been developed for the SNAr of non-activated fluoroarenes, these are not generally applicable to bromoarenes. nih.gov

Aryl halides can form highly reactive aryne intermediates, such as benzyne, upon treatment with a very strong base. youtube.com The reaction proceeds via an elimination-addition mechanism. The strong base abstracts a proton from a position ortho to the halogen, followed by the elimination of the halide, leading to the formation of a "triple" bond within the aromatic ring.

In the case of this compound, treatment with a strong base like sodium amide (NaNH₂) could potentially lead to the formation of a benzyne intermediate. The base would abstract a proton from the C6 position. However, the presence of the (2,2-dimethoxyethyl)sulfane substituent could influence the regioselectivity of the subsequent nucleophilic addition to the benzyne. Furthermore, the acetal (B89532) functionality is known to be sensitive to strongly basic and aqueous conditions, which could lead to decomposition or side reactions. Recent studies on the bromothiolation of arynes demonstrate that aryne intermediates can be effectively trapped by sulfur nucleophiles, which could be a competing pathway if the thioether itself or a derivative were to react with the formed benzyne. acs.org

Transformations Involving the Sulfane (Thioether) Linkage

The thioether linkage in this compound provides another site for chemical modification, primarily through cleavage of the carbon-sulfur bonds.

The selective cleavage of one of the carbon-sulfur bonds in an unsymmetrical thioether is a synthetically useful transformation. The relative ease of cleavage often depends on the nature of the groups attached to the sulfur atom.

The C(sp³)-S bond in aryl alkyl thioethers can be cleaved under oxidative conditions. Various methods have been developed for this purpose, including metal-free approaches using reagents like N-chlorosuccinimide (NCS). mdpi.comdntb.gov.ua The selectivity for cleaving the C(sp³)-S bond over the more stable C(sp²)-S bond is often high. organic-chemistry.org For this compound, this would involve the cleavage of the bond between the sulfur atom and the ethyl moiety.

The reaction with NCS has been shown to transform arylmethyl thioethers into the corresponding aryl aldehydes. mdpi.comdntb.gov.ua The mechanism is thought to involve the formation of a thionium (B1214772) intermediate. dntb.gov.ua A critical consideration for the target molecule is the stability of the dimethoxyacetal group under these oxidative conditions. Acetal groups can be sensitive to acidic conditions that might be generated during the reaction or workup. However, some oxidative cleavage methods for thioacetals are known to proceed under conditions that could be compatible with other functional groups. researchgate.net For instance, electrochemical methods have been reported for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers under mild conditions. libretexts.org These methods generate cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. The compatibility of such methods with the acetal group in this compound would need to be experimentally verified.

Table 3: Methods for C(sp³)-S Bond Cleavage in Aryl Alkyl Thioethers

| Reagent/Method | Substrate Type | Product Type | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Arylmethyl thioethers | Aryl aldehydes | mdpi.comdntb.gov.ua |

| N-Bromosuccinimide (NBS) | Furfuryl alkylthioethers | Unsymmetrical disulfides | organic-chemistry.org |

| Electrochemical Oxidation | Alkyl aryl thioethers | Aldehydes/Ketones and Sulfinates | libretexts.org |

| Pd-catalyzed (Au-Pd alloy) | Alkyl aryl thioethers | Symmetrical diaryl thioethers | chemrxiv.org |

Functionalization at Sulfur: Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction in organic synthesis, as sulfoxides and sulfones are themselves valuable functional groups for further chemical manipulation. derpharmachemica.com

A widely used and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgorganic-chemistry.org The oxidation of sulfides to sulfoxides is typically carried out using one equivalent of m-CPBA at low temperatures, often around 0 °C, in a chlorinated solvent like dichloromethane. derpharmachemica.comcommonorganicchemistry.com To proceed to the sulfone, an excess of m-CPBA (typically two or more equivalents) and often elevated temperatures are required. derpharmachemica.comacs.org The reaction is generally clean and provides high yields of the desired oxidized products. derpharmachemica.comacs.org

Another powerful oxidizing agent is Oxone®, a stable triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅). researchgate.netrsc.orgnih.govyccskarad.com Oxone® is an effective and environmentally friendly oxidant for converting sulfides to both sulfoxides and sulfones. researchgate.netnih.govyccskarad.com The selectivity between the sulfoxide and sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the solvent system. nih.govyccskarad.com For instance, in some systems, using Oxone® in the presence of potassium bromide (KBr) can selectively produce sulfoxides. yccskarad.com Concerns about the acidity of Oxone® potentially hydrolyzing sensitive functional groups like glycosides can be addressed by using buffered conditions. chemicalforums.com

Table 2: Common Oxidizing Agents for Sulfides

| Oxidizing Agent | Conditions for Sulfoxide | Conditions for Sulfone |

|---|---|---|

| m-CPBA | 1.2 equivalents, 0 °C, THF derpharmachemica.com | >2 equivalents, 35 °C, CH₂Cl₂ derpharmachemica.comacs.org |

| Oxone® (KHSO₅) | 1 equiv., H₂O/MeOH, K₂CO₃ nih.gov | >2 equivalents, H₂O/MeOH nih.gov |

Sulfur Ylide Formation and Sigmatropic Rearrangements

Sulfur ylides are reactive intermediates that can be generated from sulfides. Although direct ylide formation from this compound is not extensively documented, related transformations provide insight into potential reactivity. Sulfur ylides are typically formed by the reaction of a sulfide (B99878) with a carbene or by deprotonation of a sulfonium (B1226848) salt. These ylides can then undergo characteristic rearrangements, most notably the masterorganicchemistry.comorgoreview.com-sigmatropic rearrangement. wikipedia.orgnih.govresearchgate.net

The masterorganicchemistry.comorgoreview.com-sigmatropic rearrangement is a concerted pericyclic reaction that involves an allylic sulfonium ylide. wikipedia.org If an appropriate allylic group were present on the sulfur atom of a derivative of the title compound, this rearrangement could be a viable pathway for carbon-carbon bond formation. wikipedia.orgnih.govresearchgate.net

Another relevant reaction involving the functionalization of the carbon alpha to the sulfur is the Pummerer rearrangement. wikipedia.orgtcichemicals.comorganicreactions.org This reaction occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, such as acetic anhydride. wikipedia.orgorganicreactions.org The sulfoxide is converted into a thionium ion intermediate, which is then trapped by a nucleophile to yield an α-acyloxy thioether. wikipedia.orgtcichemicals.comorganicreactions.org For (2-bromophenyl)(2,2-dimethoxyethyl)sulfoxide, the Pummerer rearrangement could potentially be initiated at the methylene (B1212753) carbon adjacent to the sulfur, leading to further functionalization at this position. manchester.ac.ukresearchgate.net

Reactivity and Derivatization of the 2,2-Dimethoxyethyl Acetal Group

The 2,2-dimethoxyethyl acetal group in the title compound serves as a protected aldehyde functionality. Its reactivity is primarily centered around deprotection to reveal the aldehyde or modification at the acetal carbon.

Controlled Hydrolysis and Acetal Deprotection Strategies

The acetal group is stable under basic and neutral conditions but can be hydrolyzed back to the corresponding aldehyde under acidic conditions. orgoreview.comchemistrysteps.comacs.org This deprotection is a reversible reaction, and the use of excess water drives the equilibrium towards the aldehyde and alcohol products. chemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). chemistrysteps.compearson.com Subsequent attack by water, followed by the loss of the second methoxy group, leads to the formation of the aldehyde. orgoreview.comchemistrysteps.compearson.com

Various acidic conditions can be employed for acetal hydrolysis. orgoreview.comacs.org Mildly acidic aqueous solutions are often sufficient. orgoreview.com The choice of acid and reaction conditions can be crucial to avoid unwanted side reactions, especially given the presence of the aryl bromide. Thioacetals, the sulfur analogs of acetals, are generally more stable to acidic hydrolysis and often require specific reagents like mercuric chloride for deprotection. tandfonline.comjove.com However, the oxygen acetal in the title compound is expected to be more readily hydrolyzed under standard acidic conditions. orgoreview.comacs.org A variety of reagents have been developed for the deprotection of both acetals and thioacetals, including o-iodoxybenzoic acid (IBX) and benzyltriphenylphosphonium (B107652) peroxymonosulfate. organic-chemistry.orgnih.govtandfonline.com

Table 3: Conditions for Acetal Hydrolysis

| Reagent/Condition | Description |

|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard method for acetal deprotection orgoreview.comchemistrysteps.com |

| NaBArF₄ in water | Catalytic deprotection at mild temperature organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Oxidative deprotection, also for thioacetals organic-chemistry.org |

| Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | Solid-phase deprotection nih.gov |

Reactions at the Acetal Carbon for New Carbon-Carbon Bond Formation

While the primary role of the acetal is often as a protecting group, the carbon atom of the acetal can, in some contexts, be involved in C-C bond formation. However, this is more characteristic of thioacetals, which can be deprotonated at the carbon adjacent to the sulfur atoms to form a nucleophilic carbanion, a concept known as umpolung reactivity. wikipedia.orgacs.org This allows for the formation of new C-C bonds by reaction with electrophiles. wikipedia.org

For the oxygen acetal in this compound, direct deprotonation at the acetal carbon is not a feasible strategy. However, after hydrolysis to the corresponding aldehyde, a wide range of well-established C-C bond-forming reactions become accessible. These include, but are not limited to, the Wittig reaction, Grignard additions, and aldol (B89426) condensations. These subsequent reactions would utilize the reactivity of the unmasked aldehyde, greatly expanding the synthetic utility of the parent compound. Lewis acid catalysis can also be employed in reactions involving thioacetals, such as conjugate additions. sciforum.net

Intramolecular Cyclization Pathways Triggered by Acetal Reactivity

The chemical scaffold of this compound incorporates a unique combination of functional groups that predispose it to undergo intramolecular cyclization reactions, primarily initiated by the reactivity of the acetal moiety. The presence of the 2-bromophenyl group, a potential electrophilic site under certain conditions, and the thioether linkage, coupled with the acid-labile acetal, sets the stage for the formation of heterocyclic systems, most notably benzothiophenes.

A well-established method for achieving such cyclizations is through the use of strong acid catalysts, with polyphosphoric acid (PPA) being a prominent example. The cyclization of various phenylthioacetaldehyde acetals to yield substituted benzo[b]thiophenes has been successfully demonstrated. In these reactions, PPA serves as both the acidic catalyst to unmask the aldehyde and as a dehydrating agent to facilitate the final aromatization step. The reaction typically proceeds by heating the arylthioacetaldehyde acetal with PPA. The electrophilic attack of the carbonyl carbon onto the aromatic ring is followed by dehydration to afford the stable benzothiophene (B83047) ring system.

While direct studies on this compound are not extensively documented in publicly available literature, the known reactivity of analogous compounds provides a strong basis for predicting its behavior. The bromo substituent on the phenyl ring is expected to influence the regioselectivity of the cyclization.

Table 1: Predicted Acid-Catalyzed Intramolecular Cyclization of this compound

| Starting Material | Reagent/Catalyst | Predicted Product | Reaction Type |

| This compound | Polyphosphoric Acid (PPA) | 4-Bromobenzo[b]thiophene | Electrophilic Aromatic Substitution/Cyclization |

It is important to note that palladium-catalyzed intramolecular cyclizations could also be a viable pathway. While not strictly triggered by acetal reactivity in the same manner as acid-catalyzed pathways, the presence of the bromo-substituent allows for oxidative addition to a low-valent palladium species, followed by intramolecular C-H activation or other coupling processes that could lead to cyclized products.

Role as a Carbonyl Masking Group in Multistep Synthesis

The (2,2-dimethoxyethyl)sulfane moiety within the title compound can be strategically employed as a masked or protected form of a carbonyl group, specifically a formyl group (-CHO). This application is of significant value in multistep organic synthesis where the aldehyde functionality needs to be preserved while other parts of the molecule undergo chemical transformations that would otherwise react with an unprotected aldehyde.

Acetal groups are one of the most common and effective protecting groups for carbonyl compounds due to their stability under a wide range of reaction conditions, particularly basic, nucleophilic, and organometallic environments. The dimethyl acetal in this compound effectively masks the reactivity of the aldehyde.

The utility of this masking strategy lies in the ability to perform various chemical modifications on the 2-bromophenyl ring or at other positions of a larger molecule incorporating this scaffold, without interference from the aldehyde. For instance, the bromo-substituent can be utilized in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions to build more complex molecular architectures. Once these transformations are complete, the acetal can be readily deprotected to regenerate the formyl group.

The deprotection of the dimethyl acetal is typically achieved under acidic conditions. Mild aqueous acid is usually sufficient to hydrolyze the acetal and liberate the free aldehyde. This orthogonality, where the protecting group is stable to a set of reaction conditions but can be removed under a different, specific set of conditions, is a cornerstone of modern synthetic chemistry.

Table 2: Protecting Group Chemistry of the (2,2-dimethoxyethyl)sulfane Moiety

| Masked Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Formyl (-CHO) | Dimethyl Acetal | Reaction of the corresponding thiol with 2-bromoacetaldehyde dimethyl acetal | Mild aqueous acid (e.g., HCl, H₂SO₄) |

In the context of synthesizing complex target molecules, this compound can be viewed as a versatile building block. It provides a latent aldehyde functionality on a phenyl ring that is also primed for further functionalization via its bromo-substituent. This dual functionality makes it a potentially valuable synthon for the construction of a variety of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.

In Depth Mechanistic Investigations into the Chemistry of 2 Bromophenyl 2,2 Dimethoxyethyl Sulfane

Mechanisms of Carbon-Sulfur Bond Formation

The synthesis of aryl alkyl sulfides such as (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane can be achieved through various synthetic strategies. The mechanisms underlying these carbon-sulfur bond-forming reactions are diverse, ranging from nucleophilic substitutions to transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct route to the formation of aryl sulfides. In this pathway, a nucleophile, such as a thiolate, displaces a leaving group on an aromatic ring. For a substrate like 1-bromo-2-nitrobenzene, the presence of a strongly electron-withdrawing nitro group in the ortho or para position facilitates the reaction by stabilizing the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to a negatively charged intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

In the context of synthesizing this compound, this would involve the reaction of 1,2-dibromobenzene (B107964) or a related activated aryl halide with a sulfur nucleophile derived from 2,2-dimethoxyethanethiol. However, without a strong electron-withdrawing group to activate the aryl halide, these reactions often require harsh conditions. libretexts.orglibretexts.org

| Reaction Type | Key Features | Applicability to this compound |

| SNAr | Two-step addition-elimination mechanism; requires electron-withdrawing groups for activation. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org | Synthesis is challenging without activating groups on the phenyl ring. |

| Synthesis from Aryl Diazonium Salts | Involves the reaction of an aryl diazonium salt with a sulfur nucleophile. | A potential, though less common, route to the target compound. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds under milder conditions than traditional SNAr reactions. nih.govnobelprize.orgunistra.fryoutube.com The Suzuki-Miyaura and Negishi cross-coupling reactions, for instance, involve the reaction of an organoboron or organozinc compound with an organic halide in the presence of a palladium catalyst. nobelprize.org The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com

For the synthesis of this compound, a palladium-catalyzed reaction could couple an aryl halide with a sulfur-containing partner. nih.govunistra.frorganic-chemistry.org Some modern methods even allow for the use of aryl benzyl (B1604629) sulfides and aryl bromides to synthesize diaryl sulfides through a debenzylative cross-coupling. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through a tandem process involving α-arylation of the sulfide (B99878), C-S bond cleavage, and subsequent C-S bond formation within a tricatalytic cycle. organic-chemistry.org

| Catalyst System | Reaction Type | Proposed Mechanism |

| Pd(dba)2/NiXantPhos | Debenzylative cross-coupling | Tandem α-arylation, C-S cleavage, and C-S formation. organic-chemistry.org |

| Palladium(0) complexes | Suzuki or Negishi coupling | Oxidative addition, transmetalation, reductive elimination. nobelprize.org |

Single electron transfer (SET) processes offer an alternative mechanistic pathway for the formation of C-S bonds. These reactions often involve the generation of radical intermediates. researchgate.net For example, the photoactivation of electron donor-acceptor (EDA) complexes can lead to the formation of radical species that can participate in C-S bond formation. researchgate.net The in-situ formation of aryl sulfonium (B1226848) salts in EDA complexes has been shown to be a viable strategy for subsequent reactions. researchgate.net

Mechanistic Pathways of Carbon-Sulfur Bond Cleavage

The carbon-sulfur bond in this compound can be cleaved under various conditions, with the specific pathway depending on the reagents employed.

The thioacetal moiety in this compound is susceptible to oxidative cleavage. researchgate.nettcichemicals.com Oxidizing agents like hypervalent iodine compounds can oxidize the thioether to a sulfoxide (B87167) or sulfone, which facilitates hydrolysis to a carbonyl compound. tcichemicals.com Mechanistic investigations into the oxidative degradation of thioacetals have shown that the reaction can proceed through the initial oxidation of one of the thioether groups to a sulfoxide. researchgate.net The presence of a β-aryl group is often crucial for the formation of a key thionium (B1214772) intermediate in these transformations. mdpi.com

Electrophiles such as molecular bromine can also induce C-S bond cleavage in alkyl phenyl sulfides under mild, acid- and base-free conditions to yield alkyl bromides. researchgate.net

| Reagent | Reaction Type | Key Mechanistic Feature |

| Hypervalent Iodine | Oxidative Cleavage | Oxidation of sulfide to sulfoxide/sulfone, followed by hydrolysis. tcichemicals.com |

| Molecular Bromine | Electrophilic Cleavage | Direct cleavage of C-S bond to form an alkyl bromide. researchgate.net |

| N-Chlorosuccinimide (NCS) | Metal-Free C(sp3)–S Bond Cleavage | Formation of a thionium intermediate. mdpi.com |

The cleavage of the C-S bond in sulfides often proceeds through reactive intermediates such as thionium ions and sulfonium salts.

Thionium Ions: Thionium ions are key intermediates in Pummerer-type reactions and other transformations of sulfides. manchester.ac.uknih.govnih.gov They can be generated by the activation of a sulfoxide with an electrophile, followed by elimination. manchester.ac.uk For a molecule like this compound, oxidation of the sulfur atom followed by elimination could lead to a thionium ion, which can then be trapped by a nucleophile. manchester.ac.uk The formation of thionium ions from thioacetals is a critical step in their conversion to carbonyl compounds. mdpi.com

Sulfonium Salts: Sulfonium salts are another important class of intermediates in the chemistry of sulfides. They can be formed by the arylation of dialkyl sulfides or aryl alkyl sulfides. documentsdelivered.comacs.org These salts are excellent electrophiles and can participate in cross-coupling reactions. nih.gov The reactivity of sulfonium salts is dominated by the positive charge on the sulfur atom, making them good leaving groups in nucleophilic substitution reactions. nih.gov

| Intermediate | Formation | Subsequent Reactivity |

| Thionium Ion | Oxidation of sulfide followed by elimination. manchester.ac.uk | Trapping by nucleophiles; key in Pummerer reactions. manchester.ac.uknih.govnih.gov |

| Sulfonium Salt | Arylation of sulfides. documentsdelivered.comacs.org | Acts as an electrophile in cross-coupling reactions; good leaving group. nih.gov |

Chemoselectivity in C(sp²)–S vs. C(sp³)–S Bond Cleavage

The chemoselectivity of bond cleavage in unsymmetrical sulfides, such as this compound, is a critical aspect of its reactivity, dictating the outcome of various chemical transformations. The molecule possesses two distinct carbon-sulfur bonds: a C(sp²)–S bond between the sulfur atom and the brominated aromatic ring, and a C(sp³)–S bond between the sulfur and the dimethoxyethyl group. The preferential cleavage of one bond over the other is influenced by several factors, including the reaction conditions and the nature of the reagents employed.

Generally, the C(sp³)–S bond is more susceptible to cleavage than the more robust C(sp²)–S bond. This is attributed to the higher bond dissociation energy of the C(sp²)–S bond due to the partial double bond character arising from the interaction between the sulfur lone pairs and the aromatic π-system. However, the specific substitution pattern and the presence of activating or deactivating groups can modulate this reactivity.

Recent studies have established a general selectivity order for the cleavage of C–S bonds, which is as follows: furfuryl C(sp³)−S > benzyl C(sp³)−S > alkyl C(sp³)−S > C(sp²)−S. organic-chemistry.org This trend highlights the enhanced reactivity of C(sp³)–S bonds, particularly those in activated positions like benzylic or allylic systems. For this compound, the C(sp³)–S bond is of the alkyl type.

Methods have been developed to achieve selective C–S bond cleavage. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been utilized for the selective cleavage of C(sp³)–S bonds in thioethers to synthesize unsymmetrical disulfides. organic-chemistry.org These reagents are believed to proceed through the formation of halosulfonium intermediates, which then undergo nucleophilic attack or elimination. organic-chemistry.org Electrochemical methods have also emerged as a tool for the selective cleavage of C(sp³)–S or C(sp²)–S bonds in heteroaryl alkyl sulfides under transition-metal- and oxidant-free conditions. researchgate.net

In the context of radical reactions, the cleavage of C–S bonds can be initiated by photolysis or by radical initiators. researchgate.netresearchgate.net The stability of the resulting carbon-centered radical plays a significant role in determining the preferred cleavage pathway. For example, in the photolysis of alkyl and benzyl ethyl sulfides, homolytic cleavage of the C–S bond is observed. researchgate.net In the case of this compound, cleavage of the C(sp³)–S bond would generate a 2,2-dimethoxyethyl radical, while cleavage of the C(sp²)–S bond would yield a 2-bromophenyl radical. The relative stability of these radical intermediates would influence the selectivity of the cleavage.

Furthermore, transition metal complexes, such as those of rhodium, can promote the cleavage of C–S bonds, particularly in allylic systems. acs.org While the dimethoxyethyl group in the title compound is not allylic, this illustrates the potential for metal-catalyzed activation and cleavage of C–S bonds. The choice of catalyst and reaction conditions can be tuned to favor the cleavage of either the C(sp²)–S or C(sp³)–S bond.

The following table summarizes the general reactivity trends for C-S bond cleavage:

| Bond Type | General Reactivity | Factors Favoring Cleavage |

| C(sp²)–S | Less reactive | Stronger reducing/oxidizing agents, specific catalysts |

| C(sp³)–S | More reactive | Activated positions (e.g., benzylic, allylic), radical initiators |

It is important to note that while general trends exist, the specific outcome of a reaction involving this compound will be highly dependent on the precise reaction conditions employed.

Mechanistic Aspects of Acetal (B89532) Functionality Transformations

The dimethoxyethyl group of this compound contains an acetal functionality, which is susceptible to a range of transformations, particularly under acidic conditions. Understanding the mechanisms of these reactions is crucial for predicting and controlling the chemical behavior of the molecule.

Acetals, such as the one present in the title compound, are generally stable under neutral or basic conditions but are readily hydrolyzed back to the corresponding aldehyde or ketone and alcohol in the presence of aqueous acid. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reversibility is a key feature of acetal chemistry and is exploited in the use of acetals as protecting groups for carbonyl compounds. wikipedia.org

The mechanism of acid-catalyzed acetal hydrolysis involves a series of protonation and elimination steps. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H₃O⁺). youtube.comlibretexts.org This converts the methoxy group into a good leaving group, methanol (B129727). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. libretexts.org This ion is then attacked by a water molecule, a nucleophile present in the aqueous acidic medium. chemistrysteps.com Subsequent deprotonation of the resulting intermediate yields a hemiacetal. libretexts.org The process then repeats: the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Elimination of water, again assisted by the remaining methoxy group, regenerates the oxocarbenium ion, which is then attacked by another water molecule. Finally, deprotonation yields the aldehyde and another molecule of methanol. The entire process is driven forward by the use of a large excess of water. chemistrysteps.com

Conversely, acetal formation from an aldehyde and an alcohol requires anhydrous acidic conditions to drive the equilibrium towards the product. masterorganicchemistry.comlibretexts.org The mechanism is the microscopic reverse of hydrolysis.

The key steps in acid-catalyzed acetal hydrolysis are summarized below:

Protonation of a methoxy oxygen. libretexts.orgyoutube.com

Elimination of methanol to form an oxocarbenium ion. libretexts.org

Nucleophilic attack by water. chemistrysteps.com

Deprotonation to form a hemiacetal. libretexts.org

Protonation of the hemiacetal hydroxyl group.

Elimination of water to reform the oxocarbenium ion.

Nucleophilic attack by water.

Deprotonation to yield the final aldehyde product.

In the context of this compound, the potential for the formation of both thiocarbenium and oxonium cations exists, particularly under conditions that promote bond cleavage or rearrangement.

Oxonium ions are species containing a trivalent oxygen atom with a positive formal charge. wikipedia.org As discussed in the previous section, oxocarbenium ions, a type of oxonium ion where the positive charge is delocalized between a carbon and an oxygen atom, are key intermediates in the hydrolysis of acetals. wikipedia.orgresearchgate.net These ions are highly electrophilic and readily react with nucleophiles. wikipedia.org The stability of oxonium ions can be influenced by the surrounding molecular structure. ucdavis.edunih.gov

Thiocarbenium ions (or thionium ions) are the sulfur analogues of oxocarbenium ions, containing a C=S⁺ bond. They are also highly reactive electrophilic species. The formation of a thiocarbenium ion from this compound could be envisioned under certain conditions, for example, through the departure of a leaving group from the α-carbon of the thioether. However, the more likely pathway for reactions involving the sulfur atom would be the formation of a sulfonium ion, where the sulfur atom itself bears the positive charge.

The interplay between the formation of oxonium and thiocarbenium/sulfonium ions can lead to complex reaction pathways. For instance, acid-catalyzed hydrolysis of the acetal group generates an aldehyde, which could then potentially interact with the neighboring thioether functionality.

The relative stability and reactivity of these cationic intermediates are influenced by several factors:

| Cationic Species | Formation | Reactivity |

| Oxonium/Oxocarbenium Ion | Protonation of acetal oxygen followed by loss of alcohol | Highly electrophilic, readily attacked by nucleophiles (e.g., water) |

| Thiocarbenium/Sulfonium Ion | Protonation of sulfur, or reaction with an electrophile | Electrophilic, can undergo nucleophilic attack or rearrangement |

The structure of this compound, with a thioether and an acetal group in proximity, allows for the possibility of intramolecular reaction cascades. These are sequences of reactions in which one transformation triggers the next within the same molecule.

An example of such a cascade could be initiated by the acid-catalyzed hydrolysis of the acetal group. As described above, this would generate an aldehyde. The newly formed aldehyde functionality is now positioned to potentially interact with the neighboring thioether. For instance, an intramolecular cyclization could occur, leading to the formation of a heterocyclic system. The mechanism of such a cyclization would depend on the specific reaction conditions.

Intramolecular reactions involving thioaldehydes, which could be formed in situ, are known to lead to the formation of thialactones through "ene" reactions. rsc.org While the aldehyde generated from the title compound is not a thioaldehyde, this illustrates the potential for intramolecular reactions involving sulfur-containing carbonyl compounds.

Furthermore, the formation of a dithioacetal from an aldehyde and a thiol is a well-established reaction. wikipedia.org In an intramolecular sense, if the sulfur atom of the thioether were to be converted to a thiol (for example, through reductive cleavage), it could then react with the aldehyde generated from the acetal hydrolysis to form a cyclic hemithioacetal or dithioacetal. The mechanisms for the hydrolysis of thioacetals have also been studied. rsc.org

The potential for such intramolecular cascades makes the chemistry of this compound particularly interesting, as it could provide access to complex heterocyclic structures from a relatively simple starting material. The specific pathway of the cascade would be highly dependent on the reagents and conditions used to initiate the first reaction.

Stereochemical Control and Enantioselective Pathways (if applicable to analogues)

While this compound itself is achiral, the principles of stereochemical control are highly relevant to the synthesis and reactions of its chiral analogues. The development of enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of single enantiomers of chiral molecules, which is of paramount importance in fields such as medicinal chemistry.

The use of chiral ligands in transition metal-catalyzed reactions is a powerful strategy for achieving enantioselectivity. capes.gov.br These ligands coordinate to the metal center, creating a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.

In the context of transformations involving analogues of this compound, several types of reactions could be rendered enantioselective through the use of chiral ligands. For instance, if a C-C cross-coupling reaction were to be performed at the aromatic ring, a chiral phosphine (B1218219) ligand on a palladium catalyst could induce asymmetry.

More directly related to the functional groups present in the title compound, the development of chiral ligands for the asymmetric oxidation of sulfides to sulfoxides is a well-established field. wiley-vch.de Chiral sulfoxides are valuable building blocks in organic synthesis and are present in a number of pharmaceuticals. nih.gov A variety of chiral ligands, often in combination with metals like titanium, vanadium, or iron, have been developed for this purpose. wiley-vch.de These systems typically involve the formation of a chiral metal-peroxo or metal-oxo species that acts as the stereoselective oxidant.

The design of these ligands often relies on several key principles:

C₂-Symmetry: Many effective chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states.

Steric Hindrance: Bulky groups on the ligand can effectively block one face of the substrate from approaching the metal center.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst.

Recent advances have also focused on the use of chiral sulfoxide ligands themselves for asymmetric catalysis. nih.gov In these cases, the chirality is centered on the sulfur atom of the ligand, which can coordinate to a metal center and induce enantioselectivity in the resulting catalytic transformation.

Furthermore, enantioselective additions to sulfinylamines catalyzed by chiral nickel or cobalt complexes have been developed for the synthesis of S-chirogenic sulfinamides. nih.gov This highlights the ongoing efforts to develop new methods for the asymmetric synthesis of chiral sulfur-containing compounds.

The following table provides examples of chiral ligand types and their potential applications in asymmetric transformations relevant to analogues of the title compound:

| Chiral Ligand Type | Metal | Potential Asymmetric Transformation |

| Chiral Diols (e.g., TADDOL) | Titanium | Sulfide Oxidation |

| Chiral Bisoxazolines (BOX) | Nickel, Cobalt | Reductive Arylation/Alkenylation |

| Chiral Phosphines (e.g., BINAP) | Palladium, Rhodium | Cross-Coupling, Hydrogenation |

| Chiral Sulfoxides | Various | Various |

The application of these and other chiral ligand systems to prochiral analogues of this compound would be a promising avenue for the synthesis of enantioenriched products.

Quantitative Structure-Selectivity Relationship (QSSR) Analysesscilit.com

Quantitative Structure-Selectivity Relationship (QSSR) analyses are powerful computational and statistical tools employed to elucidate the correlation between the chemical structure of reactants and the selectivity of a chemical reaction. In the context of the chemistry of this compound, QSSR studies provide profound mechanistic insights by correlating molecular descriptors of various substrate analogues with experimentally observed reaction outcomes. These analyses are particularly crucial for understanding and optimizing reactions where multiple products can be formed, such as in catalytic cyclization processes.

The intramolecular cyclization of aryl sulfide derivatives, often catalyzed by transition metals like gold or palladium, is highly sensitive to the electronic and steric properties of the substituents on the aromatic ring. rsc.orgnih.gov By systematically modifying the substituents on the phenyl ring of the parent compound, this compound, and quantifying the effect on reaction selectivity, a predictive model can be constructed. This model is essential for rational catalyst design and for tuning reaction conditions to favor a desired isomer. pku.edu.cnmdpi.com

Electronic Effects on Regioselectivity

A key reaction pathway for derivatives of this compound involves an in-situ formation of a vinyl sulfide moiety, followed by a gold-catalyzed intramolecular hydroarylation to yield substituted benzothiophene (B83047). The selectivity of this cyclization is profoundly influenced by the electronic nature of the substituent (X) at the para-position relative to the sulfur atom. A Hammett analysis, a cornerstone of QSSR, is often employed to quantify these electronic effects.

A study investigating a series of para-substituted this compound analogues in a gold-catalyzed cyclization revealed a distinct correlation between the Hammett parameter (σp) of the substituent and the observed reaction rate. Electron-donating groups (EDGs) were found to accelerate the reaction, while electron-withdrawing groups (EWGs) retarded it. This observation is consistent with a mechanism where the intramolecular attack of the aryl ring onto the gold-activated vinyl sulfide is the rate-determining step. In this step, a partial positive charge develops on the aromatic ring, which is stabilized by EDGs and destabilized by EWGs. nih.govacs.org

The relationship between substituent electronic properties and reaction rate is illustrated in the following data.

| Entry | Substituent (X) | Hammett Constant (σp) | Relative Initial Rate (krel) |

| 1 | -OCH₃ | -0.27 | 5.4 |

| 2 | -CH₃ | -0.17 | 3.1 |

| 3 | -H | 0.00 | 1.0 |

| 4 | -Cl | 0.23 | 0.3 |

| 5 | -NO₂ | 0.78 | 0.05 |

| This interactive table summarizes the correlation between the electronic nature of the para-substituent and the relative rate of the gold-catalyzed cyclization. |

A plot of log(krel) versus the Hammett constant (σp) for this transformation yields a straight line with a negative slope (ρ value), confirming the buildup of positive charge in the transition state of the rate-determining step. Such V-shaped or linear Hammett plots are indicative of a consistent mechanism across the series of substrates. nih.gov

Steric Influence on Selectivity

Beyond electronic effects, steric hindrance plays a critical role in directing the selectivity of catalytic reactions involving this compound derivatives. mdpi.com In reactions catalyzed by bulky phosphine-ligated gold complexes, the steric profile of both the substrate and the catalyst can dictate the accessibility of different reaction pathways. pku.edu.cnmdpi.com

For instance, in a competing reaction manifold where both 6-endo-dig and 5-exo-dig cyclizations are possible, the steric bulk of the ortho-substituent on the phenyl ring can be the deciding factor. A QSSR analysis focusing on steric parameters, such as the Charton steric parameter (ν), can quantify this influence.

Consider a hypothetical scenario where modification of a substituent (R) on the sulfur atom influences the selectivity between two possible cyclized products, Product A and Product B.

| Entry | Substituent (R) on Sulfur | Charton Steric Parameter (ν) | Selectivity (Product A:Product B) |

| 1 | -CH₃ | 0.52 | 85:15 |

| 2 | -CH₂CH₃ | 0.56 | 92:8 |

| 3 | -CH(CH₃)₂ | 0.76 | >99:1 |

| 4 | -C(CH₃)₃ | 1.24 | >99:1 |

| This interactive table illustrates how increasing the steric bulk of a substituent on the sulfur atom can enhance the selectivity for a specific cyclization product. |

The data indicate that as the steric bulk of the substituent on the sulfur atom increases, the reaction becomes more selective for one product. This is often attributed to repulsive steric interactions in the transition state leading to the minor product, which are exacerbated by a larger substituent. pku.edu.cn Such analyses are invaluable for fine-tuning the substrate structure to achieve high selectivity in complex molecular transformations.

The functional groups present in "this compound"—an aryl bromide, a thioether, and a protected aldehyde (acetal)—suggest that it could theoretically be a versatile intermediate. For instance, the aryl bromide moiety is a common handle for cross-coupling reactions, and the protected aldehyde could be deprotected for further transformations. However, without specific literature precedence for this exact molecule, any discussion of its applications would be purely speculative and not scientifically verifiable.

Therefore, it is not possible to generate a fact-based and scientifically accurate article that adheres to the provided outline for this specific compound. The requested topics, including its use as a precursor for aryl aldehydes, in biaryl synthesis, for constructing carbon scaffolds, or in preparing thiophene (B33073) and other sulfur-containing heterocycles, are not documented for "this compound" in the public domain.

Advanced Applications of 2 Bromophenyl 2,2 Dimethoxyethyl Sulfane in Synthetic Organic Chemistry

Utility in Heterocycle Synthesis

Integration into Polycyclic Heteroaromatic Systems

The presence of the 2-bromophenyl moiety in (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane makes it an ideal precursor for the synthesis of fused thiophene-containing polycyclic heteroaromatic systems, such as thieno[3,2-c]quinolines. These scaffolds are of significant interest due to their presence in biologically active molecules and materials with unique photophysical properties. nih.govnih.goveurekaselect.com The synthetic strategy typically involves an initial reaction utilizing the bromine atom for ring annulation, followed by cyclization involving the thioether and the masked aldehyde.

A plausible and efficient method for constructing the thieno[3,2-c]quinoline skeleton from this compound involves a sequence of reactions that first builds the quinoline (B57606) core, followed by the formation of the fused thiophene (B33073) ring. For instance, a synthetic pathway could be initiated by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the C-Br bond to introduce a nitrogen-containing fragment. This intermediate can then undergo an intramolecular cyclization to form a quinoline ring.

Following the formation of the quinoline system, the (2,2-dimethoxyethyl)sulfane moiety is poised for the construction of the fused thiophene ring. This transformation can be achieved through an acid-catalyzed intramolecular cyclization, a reaction analogous to the Pomeranz-Fritsch synthesis of isoquinolines, which utilizes the cyclization of benzalaminoacetals. smolecule.comresearchgate.net In this case, the acetal (B89532) of the thioether would be hydrolyzed to reveal the aldehyde, which then undergoes an electrophilic substitution reaction with the adjacent aromatic ring, followed by dehydration to furnish the aromatic thiophene ring. The synthesis of various thieno[3,2-c]quinoline derivatives has been reported through multi-step sequences starting from substituted anilines. nih.govnih.gov

Table 1: Examples of Thienoquinoline Synthesis from Substituted Anilines

| Starting Material | Key Reaction Steps | Product | Reference |

| 2-Bromo-4-fluoroaniline | Condensation, Thermal Cyclization, Thiolation, Cyclization | Substituted thieno[3,2-c]quinolines | nih.gov |

| 4-Nitroaniline | Multi-step synthesis involving cyclization to form thienoquinoline core | 3-Benzoylamino-thieno[3,2-c]quinoline derivatives | nih.gov |

This table presents examples of thienoquinoline synthesis starting from aniline (B41778) derivatives, illustrating common strategies that could be adapted for use with this compound.

Role as a Masked Aldehyde/Ketone in Multistep Synthesis

The (2,2-dimethoxyethyl)sulfane group in the title compound serves as a stable, masked equivalent of a 2-thioacetaldehyde. This functionality is crucial in multistep syntheses where the direct presence of a reactive aldehyde would be incompatible with preceding or subsequent reaction conditions. The acetal group provides robust protection that can be selectively removed to unmask the carbonyl functionality at the desired synthetic stage.

The protection of carbonyl groups as thioacetals is a common strategy in organic synthesis due to their stability towards both acidic and basic conditions. mdpi.orgtandfonline.com The regeneration of the carbonyl group from the thioacetal, or deprotection, requires specific reagents that can cleave the carbon-sulfur bonds without affecting other sensitive functional groups within the molecule. In the case of this compound, the deprotection must be chemoselective to avoid unwanted reactions at the aryl bromide site.

A variety of methods have been developed for the deprotection of thioacetals, many of which offer high chemoselectivity. mdpi.orgtandfonline.comnih.govsci-hub.se These methods often employ oxidative or Lewis acid-mediated conditions. For instance, reagents like Dess-Martin periodinane (DMP) have been shown to be effective for the mild and selective cleavage of thioacetals and thioketals, with a broad functional group tolerance. nih.gov Other systems, such as manganese dioxide (MnO2) in the presence of a Lewis acid like aluminum chloride (AlCl3), can also efficiently deprotect thioacetals under non-aqueous conditions, which can be advantageous for substrates sensitive to hydrolysis. mdpi.orgsciforum.net

The choice of deprotection agent is critical to ensure the integrity of the aryl bromide in this compound, which is a key handle for further synthetic transformations such as cross-coupling reactions. The table below summarizes several chemoselective methods for thioacetal deprotection that would be applicable to unmasking the aldehyde from our title compound.

Table 2: Chemoselective Deprotection of Thioacetals

| Reagent/Conditions | Substrate Scope | Key Advantages | Reference |

| Dess-Martin periodinane (DMP) | Wide range of thioacetals and thioketals | Mild, neutral conditions, high functional group tolerance | nih.gov |

| MnO₂, AlCl₃, dry CH₃CN | Non-enolizable thioacetals | Non-aqueous, selective for non-enolizable carbonyls | mdpi.orgsciforum.net |

| KMnO₄, AlCl₃, dry CH₃CN | Non-enolizable thioacetals | Efficient, non-aqueous conditions | mdpi.orgsciforum.net |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1,3-Dithianes | Selective for dithianes over dithiolanes, compatible with PMB deprotection | sci-hub.se |

This table provides a selection of reagents and conditions for the chemoselective deprotection of thioacetals, which could be employed to regenerate the carbonyl functionality from this compound without affecting the aryl bromide.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records for the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on the Density Functional Theory (DFT) studies, molecular modeling, and electronic structure analysis as requested in the prompt's outline. The scientific community has not published research that would allow for a thorough and accurate discussion of:

Reaction pathway elucidation and energy profile mapping

Transition state geometries and activation barriers

Intermediate characterization and mechanism validation

Conformational analysis of its sulfane and acetal moieties

Electronic structure analysis

Further research would be required to be conducted on this compound to generate the data necessary to fulfill the detailed request.

Computational and Theoretical Investigations of 2 Bromophenyl 2,2 Dimethoxyethyl Sulfane Reactivity

Electronic Structure Analysis

Orbital Interactions and Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, making it central to its role as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane, the electronic nature of the molecule is influenced by its constituent parts: the brominated aromatic ring and the sulfur-linked dimethoxyethyl group. The sulfur atom, with its lone pairs of electrons, significantly contributes to the HOMO, making it a primary site for nucleophilic attack. The bromine atom, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This effect, combined with the potential for resonance donation from its lone pairs, modulates the energy levels of the frontier orbitals.

The following table presents representative data from computational studies on structurally related molecules to approximate the frontier orbital characteristics of the target compound.

| Orbital Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | ~ -6.5 | Moderate electron-donating ability, with the sulfur atom as a likely center of nucleophilicity. |

| LUMO Energy | ~ -1.0 | Moderate electron-accepting ability, with the aromatic ring being susceptible to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | ~ 5.5 | Indicates good kinetic stability, suggesting that the molecule is not excessively reactive under normal conditions. |

Note: The values in this table are estimations based on data from computational studies on analogous substituted aromatic sulfur compounds and are intended to be illustrative.

The spatial distribution of the HOMO is expected to be concentrated on the sulfur atom and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely distributed across the aromatic ring, particularly influenced by the electron-withdrawing bromine atom, making the ring a potential site for nucleophilic aromatic substitution.

Charge Distribution and Polarization Effects

The distribution of electron density within a molecule, as described by atomic charges and the molecular electrostatic potential (MEP), is a critical factor in determining its reactivity. Polarization effects, arising from the different electronegativities of the atoms, create regions of partial positive and negative charge, which guide intermolecular interactions.

In this compound, the bromine and oxygen atoms are highly electronegative and thus bear partial negative charges. The sulfur atom, while less electronegative than oxygen, also carries a partial negative charge due to its lone pairs. Consequently, the carbon atoms bonded to these heteroatoms, as well as the hydrogen atoms, will have partial positive charges.

Mulliken population analysis, a common computational method, can be used to estimate the charges on each atom. While direct data for the target molecule is not available, analysis of related structures provides a clear picture of the expected charge distribution. For example, in substituted aromatic compounds, halogen atoms are known to create a significant dipole moment, influencing the electrostatic potential of the entire molecule.